methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate
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Overview
Description
METHYL 4-{6,8-DICHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE is a complex organic compound with a unique structure that includes a cyclopentaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{6,8-DICHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentaquinoline core, followed by the introduction of the dichloro substituents and the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{6,8-DICHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoate ester to an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
METHYL 4-{6,8-DICHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{6,8-DICHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentaquinoline derivatives with different substituents. Examples include:
- 4-{7,9-Dichloro-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoic acid
- 4-Hydroxy-2-quinolones
Uniqueness
METHYL 4-{6,8-DICHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOATE is unique due to its specific substitution pattern and the presence of both dichloro and benzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17Cl2NO2 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C20H17Cl2NO2/c1-25-20(24)12-7-5-11(6-8-12)18-15-4-2-3-14(15)16-9-13(21)10-17(22)19(16)23-18/h2-3,5-10,14-15,18,23H,4H2,1H3/t14-,15+,18+/m1/s1 |
InChI Key |
UWZOPSMBFFMFKH-VKJFTORMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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